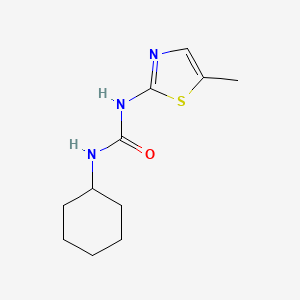
3-amino-2-methyl-N-propan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methyl-N-propan-2-ylbenzamide is a chemical compound with the molecular formula C12H17N2O. It is also known as AMN082 and is a selective metabotropic glutamate receptor 7 (mGluR7) agonist. The compound is used in scientific research to study the role of mGluR7 in various physiological processes.
Mechanism of Action
3-amino-2-methyl-N-propan-2-ylbenzamide acts as a selective mGluR7 agonist. mGluR7 is a type of metabotropic glutamate receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to have neuroprotective effects and to regulate synaptic transmission in the brain. The exact mechanism by which 3-amino-2-methyl-N-propan-2-ylbenzamide activates mGluR7 is not well understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-2-methyl-N-propan-2-ylbenzamide are primarily related to its activation of mGluR7. Activation of mGluR7 has been shown to regulate synaptic transmission in the brain, leading to neuroprotective effects and the modulation of various physiological processes. The compound has also been shown to have anxiolytic and antidepressant effects, potentially through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-2-methyl-N-propan-2-ylbenzamide in lab experiments is its selectivity for mGluR7. This allows researchers to study the specific effects of mGluR7 activation without interference from other receptors. One limitation of using the compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several potential future directions for research involving 3-amino-2-methyl-N-propan-2-ylbenzamide. One area of interest is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the efficacy and safety of the compound for this application. Another area of interest is the compound's potential as a treatment for anxiety and depression. Future research could focus on the underlying mechanisms of the compound's anxiolytic and antidepressant effects and its potential as a therapeutic agent. Finally, research could focus on the development of more potent and selective mGluR7 agonists for use in scientific research and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-amino-2-methyl-N-propan-2-ylbenzamide involves a multistep process. The first step is the protection of the amine group using tert-butyloxycarbonyl (Boc) to form Boc-protected 3-amino-2-methylbenzoic acid. The Boc group is then removed using trifluoroacetic acid (TFA) to form 3-amino-2-methylbenzoic acid. The acid is then coupled with N,N-diisopropylethylamine (DIPEA) and N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. Finally, the methyl group is introduced using iodomethane and DIPEA to form 3-amino-2-methyl-N-propan-2-ylbenzamide.
Scientific Research Applications
3-amino-2-methyl-N-propan-2-ylbenzamide is primarily used in scientific research to study the role of mGluR7 in various physiological processes. The compound has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects and is being investigated as a potential treatment for anxiety and depression.
properties
IUPAC Name |
3-amino-2-methyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-5-4-6-10(12)8(9)3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFUAZKWSQKTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-propan-2-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)

![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)
![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)
